molecular formula C21H16ClN5OS B3462128 N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide CAS No. 113518-50-6

N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide

Cat. No.: B3462128
CAS No.: 113518-50-6
M. Wt: 421.9 g/mol
InChI Key: ZUCNGMYNQSJMMM-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN5OS and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 421.0764090 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H20ClN3OSC_{24}H_{20}ClN_{3}OS, with a molecular weight of 433.95 g/mol. The structure features a thioacetamide linkage, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC24H20ClN3OSC_{24}H_{20}ClN_{3}OS
Molecular Weight433.95 g/mol
Purity≥ 95%

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. Specifically, derivatives of 1,2,4-triazole have been reported to possess antifungal, antibacterial, and antiviral activities. For instance, studies show that certain triazole derivatives demonstrate high potency against various pathogens, including drug-resistant strains.

  • Antibacterial Activity : A study highlighted that triazole-thioether hybrids displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimum inhibitory concentration (MIC) values ranged from 0.046 to 3.11 μM, indicating superior efficacy compared to standard antibiotics like vancomycin and ciprofloxacin .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Triazole derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Mechanisms of Action : The anticancer activity is often linked to the inhibition of specific enzymes involved in cancer cell metabolism and proliferation. For example, triazole derivatives have been noted for their ability to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and also play roles in cancer cell division .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies have suggested that triazole-containing compounds may exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole-thioether compounds against a panel of pathogens. The results demonstrated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics.

Compound NameMIC (μM) against S. aureusMIC (μM) against E. coli
Triazole-thioether Hybrid A0.1250.5
Triazole-thioether Hybrid B0.06250.25

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives in vitro. The study assessed the effect on various cancer cell lines:

Cell LineIC50 (μM) for Triazole Derivative
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8

The results indicated that these compounds significantly inhibited cell growth compared to untreated controls.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5OS/c22-16-6-8-17(9-7-16)24-19(28)14-29-21-26-25-20(15-10-12-23-13-11-15)27(21)18-4-2-1-3-5-18/h1-13H,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCNGMYNQSJMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129164
Record name N-(4-Chlorophenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113518-50-6
Record name N-(4-Chlorophenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113518-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide
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N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide
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N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide
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N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide
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N-(4-Chlorophenyl)-2-((1-phenyl-5-(4-pyridinyl)-1H-1,3,4-triazol-2-yl)thio)acetamide

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